2-Amino-4-ethylbenzonitrile
Description
2-Amino-4-ethylbenzonitrile is a benzonitrile derivative featuring an amino group (-NH₂) at the 2-position and an ethyl (-C₂H₅) substituent at the 4-position of the benzene ring, along with a nitrile (-CN) functional group. Benzonitrile derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric profiles.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-amino-4-ethylbenzonitrile |
InChI |
InChI=1S/C9H10N2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-5H,2,11H2,1H3 |
InChI Key |
PMSBKBGWJQQGRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Amino-4-ethylbenzonitrile with structurally analogous benzonitrile derivatives, highlighting substituent effects and molecular properties.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Reactivity and Solubility: Electron-Donating Groups: The amino group (-NH₂) in this compound and 4-Amino-3-methylbenzonitrile enhances solubility in polar solvents compared to halogenated analogs like 2-Amino-4-chloro-5-methoxybenzonitrile . Steric and Lipophilic Effects: The ethyl group in this compound likely increases lipophilicity compared to methyl or methoxy substituents, impacting membrane permeability in biological systems.
Synthetic Utility: Derivatives like 4-[2-(Aminooxy)ethoxy]benzonitrile are optimized for synthetic routes involving ether linkages, whereas chloro- or methoxy-substituted analogs are intermediates in drug discovery .
Research Findings:
- Halogen vs. Alkyl Substituents: Chlorine in 2-Amino-4-chloro-5-methoxybenzonitrile introduces electronegativity, favoring electrophilic substitution reactions, whereas ethyl groups in this compound may stabilize free radicals or participate in hydrophobic interactions .
- Purity and Storage: Compounds like 4-Amino-3-methylbenzonitrile are available at >97% purity (GC/HPLC), with storage recommendations emphasizing dry, cool conditions to prevent degradation .
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